molecular formula C21H34N2O B11338328 N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-ethylbutanamide

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-ethylbutanamide

Cat. No.: B11338328
M. Wt: 330.5 g/mol
InChI Key: UGKNKMKDOLJJDF-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-ethylbutanamide is a synthetic organic compound It is characterized by the presence of an azepane ring, a methylphenyl group, and an ethylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-ethylbutanamide typically involves multiple steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of a suitable precursor, such as a linear amine.

    Attachment of the Methylphenyl Group: The methylphenyl group is introduced via a Friedel-Crafts alkylation reaction, using a methylphenyl halide and a Lewis acid catalyst.

    Formation of the Ethylbutanamide Moiety: The final step involves the acylation of the intermediate compound with 2-ethylbutanoyl chloride in the presence of a base, such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-ethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-ethylbutanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and pain management.

    Materials Science: It is explored for its use in the synthesis of novel polymers and materials with unique properties.

    Biological Research: The compound is used as a tool to study biological pathways and mechanisms, particularly those involving neurotransmission and receptor interactions.

    Industrial Applications: It is investigated for its potential use in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-ethylbutanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity and pain perception.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(azepan-1-yl)-2-phenylethyl]-2-ethylbutanamide: Lacks the methyl group on the phenyl ring.

    N-[2-(piperidin-1-yl)-2-(4-methylphenyl)ethyl]-2-ethylbutanamide: Contains a piperidine ring instead of an azepane ring.

    N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-methylbutanamide: Has a methyl group instead of an ethyl group on the butanamide moiety.

Uniqueness

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-ethylbutanamide is unique due to the specific combination of its structural features, such as the azepane ring, the methylphenyl group, and the ethylbutanamide moiety

Properties

Molecular Formula

C21H34N2O

Molecular Weight

330.5 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-ethylbutanamide

InChI

InChI=1S/C21H34N2O/c1-4-18(5-2)21(24)22-16-20(19-12-10-17(3)11-13-19)23-14-8-6-7-9-15-23/h10-13,18,20H,4-9,14-16H2,1-3H3,(H,22,24)

InChI Key

UGKNKMKDOLJJDF-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NCC(C1=CC=C(C=C1)C)N2CCCCCC2

Origin of Product

United States

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